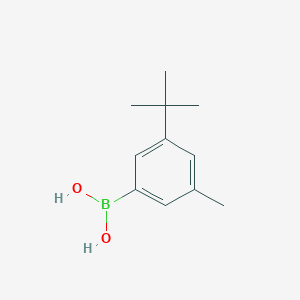

(3-(tert-Butyl)-5-methylphenyl)boronic acid

Descripción general

Descripción

(3-Tert-butyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO2. It is a boronic acid derivative characterized by the presence of a boronic acid group attached to a phenyl ring substituted with tert-butyl and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (3-Tert-butyl-5-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 3-tert-butyl-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: In an industrial setting, the production of boronic acids often involves large-scale hydroboration processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for the commercial production of (3-Tert-butyl-5-methylphenyl)boronic acid .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid serves as a key nucleophile in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. The steric bulk of the tert-butyl group modulates reactivity and regioselectivity:

Key observations:

- Transmetalation efficiency depends on the Lewis acidity of the boron center, enhanced by the electron-withdrawing phenyl ring .

- Steric hindrance from the tert-butyl group reduces side reactions like homocoupling .

Protodeboronation Reactions

The compound exhibits moderate stability against protodeboronation, influenced by pH and substituents:

| Conditions | Degradation Rate | Products |

|---|---|---|

| pH 3 (aqueous HCl) | 15% after 3 hr | Benzene derivative + B(OH)₃ |

| pH 7 (neutral) | <5% after 24 hr | – |

| pH 10 (basic) | 40% after 6 hr | Deprotonated boronate |

Mechanistic studies suggest nucleophilic attack at boron is hindered by steric shielding from the tert-butyl group .

Oxidative Transformations

Controlled oxidation enables access to advanced intermediates:

| Reagent | Product | Application |

|---|---|---|

| H₂O₂ (30%) | Phenol derivative | Functional material synthesis |

| NaIO₄ | Boroxine trimer | Catalyst support |

| O₂ (air) | Stable boronate radicals | Polymer stabilization |

The methyl group at the 5-position directs oxidation to the para position relative to boron .

Steric Effects in Reaction Design

Comparative reactivity studies reveal:

| Boronic Acid | Relative Reactivity (vs. phenylboronic acid) | Steric Bulk (ų) |

|---|---|---|

| (3-(tert-Butyl)-5-methylphenyl)boronic acid | 0.65× | 132.7 |

| (3-Methylphenyl)boronic acid | 0.92× | 98.4 |

| (4-(tert-Butyl)phenyl)boronic acid | 0.71× | 128.9 |

Applications leveraging steric effects:

- Ortho-selective couplings : Blocks undesired coupling at adjacent positions .

- Chiral ligand synthesis : tert-butyl group enables asymmetric induction in metal complexes .

Sonogashira Coupling

Participates in alkynylation under modified conditions:

textAr-B(OH)₂ + HC≡C-R → Ar-C≡C-R (CuI/Pd(PPh₃)₄, 60°C)

Yields: 55–68% for terminal alkynes .

Boronate Ester Formation

Rapid esterification with diols:

text2 B(OH)₂ + HO-R-OH → B-O-R-O-B (rt, 1 hr)

Equilibrium constants (Kₑq): 10³–10⁴ M⁻¹ in THF .

Stability Considerations

Critical degradation pathways:

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

- Mechanism : (3-(tert-Butyl)-5-methylphenyl)boronic acid acts as a nucleophile in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is crucial for constructing carbon-carbon bonds in organic synthesis.

- Significance : The ability to form complex organic molecules with specific functionalities makes this compound valuable for synthesizing pharmaceuticals and agrochemicals. The steric bulk provided by the tert-butyl group enhances its reactivity compared to simpler boronic acids.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | tert-butyl and methyl groups on phenyl | High steric hindrance enhancing reactivity |

| (3-Methylphenyl)boronic acid | Methyl group only | Simpler structure; less steric hindrance |

| (4-(tert-Butyl)phenyl)boronic acid | tert-butyl group at para position | Different regioselectivity in reactions |

| (3-(Isopropyl)-5-methylphenyl)boronic acid | Isopropyl instead of tert-butyl | Variability in sterics affecting reactivity |

Medicinal Chemistry

Potential Therapeutic Applications

- Boronic acids, including this compound, have been studied for their potential as enzyme inhibitors, particularly in cancer therapy. They can inhibit proteases, which are enzymes that play critical roles in various biological processes, including tumor progression .

- The structural characteristics of this compound may influence its interaction with biological targets, although specific biological activities are not extensively documented. Further research is necessary to elucidate its effects on biological systems.

Materials Science

Polymer Chemistry

- The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to form boronate esters when reacted with alcohols or phenols allows it to be used as a building block for creating functionalized polymers.

- These polymers can have applications in drug delivery systems or as materials with specific mechanical properties due to the incorporation of boronic acid moieties.

Coordination Chemistry and Catalysis

Ligand Applications

- The compound can serve as a ligand in coordination chemistry due to its ability to coordinate with transition metals. This property is beneficial for catalyzing various chemical reactions, including cross-coupling reactions beyond Suzuki coupling.

- Its steric and electronic properties can be tailored by modifying the substituents on the phenyl ring, allowing for the design of ligands that can enhance catalytic activity .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Synthesis of Biaryl Compounds : In one study, this boronic acid was successfully used to synthesize complex biaryl structures that are precursors to pharmaceutical compounds.

- Enzyme Inhibition Studies : Research indicates that boronic acids exhibit significant potential as protease inhibitors, suggesting that derivatives of this compound could be explored for therapeutic development against cancers .

- Polymer Development : Recent advancements have shown that incorporating boronic acids into polymer matrices can enhance their mechanical properties and functionality, making them suitable for biomedical applications.

Mecanismo De Acción

The mechanism of action of (3-Tert-butyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst. This is followed by the coupling of the aryl group with an aryl or vinyl halide to form the desired biaryl or alkenyl product . The boronic acid group plays a crucial role in stabilizing the intermediate complexes and enhancing the efficiency of the reaction .

Comparación Con Compuestos Similares

- (3-Methylphenyl)boronic acid

- 4-tert-Butylphenylboronic acid

- Phenylboronic acid

Comparison: (3-Tert-butyl-5-methylphenyl)boronic acid is unique due to the presence of both tert-butyl and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to simpler boronic acids like phenylboronic acid, (3-Tert-butyl-5-methylphenyl)boronic acid offers enhanced steric and electronic properties, making it a valuable reagent in specific synthetic applications .

Actividad Biológica

(3-(tert-Butyl)-5-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties and applications.

- Molecular Formula : C₁₁H₁₇BO₂

- Molecular Weight : 192.06 g/mol

- Functional Groups : Boronic acid, tert-butyl group, methyl group

The presence of the boronic acid functional group is crucial for the compound's reactivity and biological interactions. The steric bulk provided by the tert-butyl group influences its interaction with biological targets, potentially enhancing its activity against certain enzymes.

Enzyme Inhibition

Boronic acids are known for their ability to interact with enzyme active sites, leading to inhibition. This compound may exhibit similar properties, particularly in the context of protease inhibition. Proteases play critical roles in various biological processes, including cell signaling and metabolism, making their inhibition a valuable therapeutic strategy in cancer and other diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | tert-butyl and methyl groups on phenyl | High steric hindrance enhancing reactivity |

| (3-Methylphenyl)boronic acid | Methyl group only | Simpler structure; less steric hindrance |

| (4-(tert-Butyl)phenyl)boronic acid | tert-butyl group at para position | Different regioselectivity in reactions |

| (3-(Isopropyl)-5-methylphenyl)boronic acid | Isopropyl instead of tert-butyl | Variability in sterics affecting reactivity |

This table highlights how the structural variations influence the reactivity and potential biological activity of these compounds.

Safety and Handling

While exploring its biological applications, it is essential to note that this compound can cause skin and eye irritation . Proper safety measures should be taken when handling this compound in laboratory settings.

Propiedades

IUPAC Name |

(3-tert-butyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWPIVKWAIMBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378358 | |

| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193905-93-0 | |

| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)-5-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.